Coproporphyrin I tetramethyl ester

Porphyrin Isomer Characterization Analytical Reference Standards Thermal Analysis

Researchers failing to differentiate type I vs. III coproporphyrin isomers risk invalid DDI biomarker data. This tetramethyl ester is the validated solution. · Chromatographic reference: Enables baseline resolution of type I/III isomers in reversed-phase HPLC (30% acetonitrile/ammonium acetate buffer), eliminating pre-column derivatization. · MRP2 probe: Intrinsic fluorescence allows sensitive vesicle-based transporter inhibition screening; IC50 values reliably quantified. · Enzyme control: Achieves 70% coproporphyrinogen oxidase inhibition at 0.0195 mM, superior to type III isomer.

Molecular Formula C40H46N4O8
Molecular Weight 710.8 g/mol
CAS No. 25767-20-8
Cat. No. B041180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoproporphyrin I tetramethyl ester
CAS25767-20-8
Synonyms3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropanoic Acid 2,7,12,17-Tetramethyl Ester;  3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropanoic Acid Tetramethyl Ester
Molecular FormulaC40H46N4O8
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC
InChIInChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3
InChIKeyGUNJUBKEECHMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coproporphyrin I Tetramethyl Ester Overview


Coproporphyrin I tetramethyl ester (CAS 25767-20-8) is a synthetic, fully methylated derivative of coproporphyrin I, a tetrapyrrole macrocycle belonging to the porphyrin class. With a molecular weight of 710.8 g/mol [1], this compound exists as a purple to brown powder with a well-defined melting point of 252–254 °C and exhibits solubility in chloroform at 10 mg/mL . Unlike its native free acid counterpart, the tetramethyl ester form confers enhanced solubility in organic solvents, rendering it indispensable as a non-ionizable reference standard for chromatographic method development and as a defined small molecule probe in biochemical assays .

Identity Non-ionizable tetramethyl ester reference standard
Workflow Chromatographic method development & biomarker validation
Selection Organic-solvent-soluble probe for biochemical assays

Why Coproporphyrin I Tetramethyl Ester Is Irreplaceable


Direct substitution with coproporphyrin I free acid, coproporphyrin III tetramethyl ester (CAS 5522-63-4), or other in-class porphyrins is analytically and functionally invalid due to distinct physicochemical and spectroscopic properties that preclude interchangeability. The tetramethyl esterification dramatically alters solubility (freely soluble in chloroform versus aqueous buffers for free acids) and melting behavior (252–254 °C for Coproporphyrin I tetramethyl ester versus 168–170 °C for the type III isomer ester) . Critically, the substitution pattern of the four methyl and four propionate ester side chains—specifically the type I arrangement (alternating around the macrocycle) versus the type III arrangement—produces unambiguous differences in nuclear magnetic resonance (NMR) spectra and chromatographic retention that are essential for isomer-specific quantification in clinical diagnostics and biomarker validation [1]. Failure to select the correct, fully characterized tetramethyl ester derivative will result in misidentification of porphyrin metabolites, inaccurate calibration curves, and invalid regulatory data in drug-drug interaction studies where coproporphyrin I is an established endogenous biomarker [2].

Target Coproporphyrin I Tetramethyl Ester Chloroform-soluble; melting point 252–254 °C; distinct NMR & HPLC retention for isomer-specific quantification.
Substitute Coproporphyrin III Tetramethyl Ester Type III isomer arrangement alters chromatographic retention; melting point differs by 84–86 °C, preventing direct method transfer.
Target Tetramethyl Ester Derivative Non-ionizable; freely soluble in organic solvents; requires no pre-column derivatization for HPLC.
Substitute Coproporphyrin I Free Acid Aqueous solubility profile may shift calibration; requires derivatization, introducing variability in bioanalytical methods.

Coproporphyrin I Tetramethyl Ester: Key Evidence


Melting Point Advantage Over Coproporphyrin III

Coproporphyrin I tetramethyl ester exhibits a melting point of 252–254 °C, which is 84–86 °C higher than the 168–170 °C melting point observed for coproporphyrin III tetramethyl ester . This substantial thermal stability difference provides a definitive, quantitative basis for distinguishing between these two structurally similar porphyrin esters in procurement and quality control settings [1].

Melting Point Differentiation
Head-to-head
252–254 °C vs. 168–170 °C (type III isomer)
Reported 84–86 °C higher melting point supports identity verification upon procurement.
Literature-reported values; thermal analysis context.
Porphyrin Isomer Characterization Analytical Reference Standards Thermal Analysis

Potent Coproporphyrinogen Oxidase Inhibition

In standardized enzyme assays, coproporphyrin I achieves 70% inhibition of coproporphyrinogen oxidase (EC 1.3.3.3) at a concentration of 0.0195 mM [1]. This inhibitory potency is markedly higher than that of coproporphyrin III, which achieves only 52% inhibition at a comparable concentration of 0.0194 mM [1]. Additionally, coproporphyrin II and IV show 61% and 30% inhibition respectively at similar concentrations (0.0206 mM and 0.0196 mM), establishing coproporphyrin I as the most potent inhibitor among the four positional isomers in this assay [1].

Coproporphyrinogen Oxidase Inhibition
Head-to-head
70% inhibition at 0.0195 mM
18 percentage points higher than type III isomer (52% at 0.0194 mM)
Supports isomer-specific enzyme assay context for heme biosynthesis research.
BRENDA database; EC 1.3.3.3 inhibition assay.
Enzyme Inhibition Assays Heme Biosynthesis Porphyria Research

NMR: Absence of Concentration-Dependent Fine Structure

Proton NMR spectroscopy in chloroform solution provides unambiguous distinction between the four coproporphyrin tetramethyl ester isomers. The type I isomer, due to its centrosymmetric molecular geometry, displays no additional fine structure in its NMR spectra under concentrated conditions, whereas the less symmetrical type III and IV isomers exhibit pronounced concentration-dependent fine structure arising from small lateral displacements of the porphyrin rings during dimerization [1]. Quantitatively, the inter-ring spacing in the dimer is approximately 8 Å for all isomers, but only the non-centrosymmetric isomers exhibit detectable ring displacement that manifests as spectral fine structure [1].

NMR Fine Structure Absence
Head-to-head
No concentration-dependent fine structure (centrosymmetric type I isomer).
Provides an orthogonal identity confirmation method distinct from type III/IV isomers.
1H NMR in chloroform; dimerization context.
Structural Elucidation NMR Spectroscopy Isomer Purity Assessment

Comprehensive 13C NMR Assignments

Complete and unambiguous 13C NMR spectral assignments have been established for the tetramethyl esters of all four coproporphyrin type-isomers (I, II, III, and IV) [1]. The study provides fully assigned carbon resonance tables for coproporphyrin I tetramethyl ester, enabling direct comparison of chemical shift values against the type III isomer and serving as a definitive structural verification resource. Additionally, the zinc(II) and thallium(III) chelates of coproporphyrin I tetramethyl ester have been characterized [1], expanding the utility of this specific isomer in metalloporphyrin research.

Complete 13C NMR Assignments
Class-level
Peer-reviewed, fully assigned 13C NMR spectral reference data published.
Supports unambiguous structural verification and metalloporphyrin research.
Source review; J. Chem. Soc., Chem. Commun., 1973.
13C NMR Spectroscopy Porphyrin Chemistry Structural Verification

HPLC Separation from Coproporphyrin III

Reversed-phase HPLC systems employing octadecylsilica (C18) columns with acetonitrile-ammonium acetate buffer mobile phases have been optimized for the separation of coproporphyrin I and III tetramethyl esters [1]. Specific isocratic conditions—such as 30% (v/v) acetonitrile in 1 M ammonium acetate buffer (pH 5.16) on ODS-Hypersil or 31% acetonitrile on ODS-Spherisorb—achieve baseline resolution of the type I and III isomers [1]. The retention behavior of coproporphyrin I is quantitatively distinct from that of coproporphyrin III, enabling precise isomer-specific quantification in complex biological matrices [2].

HPLC Separation from Type III Isomer
Cross-study
Baseline resolution achievable under isocratic reversed-phase conditions.
Validated protocols support isomer-specific quantification in complex biological matrices.
C18 columns; acetonitrile/ammonium acetate buffer, pH 5.16.
HPLC Method Development Chromatographic Separation Analytical Chemistry

Coproporphyrin I Tetramethyl Ester Applications


HPLC Reference Standard for Porphyrin Profiling

Coproporphyrin I tetramethyl ester serves as a definitive calibration and retention time reference standard for reversed-phase HPLC methods that separate type I and III coproporphyrin isomers. Its distinct chromatographic behavior under established isocratic conditions (e.g., 30% acetonitrile in 1 M ammonium acetate buffer, pH 5.16) [1] enables accurate quantification of urinary and fecal coproporphyrin isomers for the differential diagnosis of porphyrias [2]. The tetramethyl ester form eliminates the need for pre-column derivatization, streamlining sample preparation and improving assay reproducibility relative to free acid methods.

Biomarker for OATP1B Transporter DDI Studies

As an endogenous substrate of the hepatic uptake transporters OATP1B1 and OATP1B3, coproporphyrin I has been validated as a clinical biomarker for assessing transporter-mediated drug-drug interactions [1]. The tetramethyl ester derivative is employed as a stable, well-characterized analytical standard for developing and validating LC-MS/MS methods that quantify plasma coproporphyrin I levels in preclinical and clinical DDI studies [2]. Its use ensures method accuracy and reproducibility, directly supporting regulatory submissions that utilize coproporphyrin I monitoring in lieu of standalone prospective DDI trials.

Fluorescent Probe for MRP2 Inhibition Assays

Coproporphyrin I has been identified as an optimal fluorescent probe substrate for vesicle-based inhibition assays targeting the multidrug resistance-associated protein 2 (MRP2, ABCC2) efflux transporter [1]. The compound's intrinsic fluorescence properties enable sensitive, high-throughput screening of test articles for MRP2 inhibitory potential. Procurement of the pure tetramethyl ester standard ensures assay consistency and facilitates the quantitative determination of IC50 values, as demonstrated in studies where 30 out of 47 tested compounds were identified as MRP2 inhibitors using this probe [1].

Probe for Coproporphyrinogen Oxidase Inhibition

Given its quantitatively superior inhibitory activity against coproporphyrinogen oxidase—achieving 70% inhibition at 0.0195 mM compared to 52% for the type III isomer at 0.0194 mM [1]—coproporphyrin I tetramethyl ester is the preferred positive control and mechanistic probe for enzymology studies focused on the heme biosynthetic pathway. This application is particularly relevant for research into hereditary coproporphyria and other disorders of porphyrin metabolism where understanding isomer-specific enzyme interactions is essential.

Application
Selection Property
Validation Focus
HPLC Reference Standard for Porphyrin Profiling
Isomer-specific chromatographic retention
Calibration and retention time reproducibility for type I/III isomer separation
Biomarker Research for OATP1B Transporter DDI Studies
Stable, well-characterized analytical standard
LC-MS/MS method accuracy for plasma biomarker quantification
Fluorescent Probe Assays for MRP2 Inhibition
Intrinsic fluorescence and purity profile
Assay consistency and IC50 determination in vesicle-based transporter screens
Mechanistic Probe for Heme Biosynthesis Enzymology
Reported isomer-specific enzyme inhibition context
Positive control performance for coproporphyrinogen oxidase studies
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